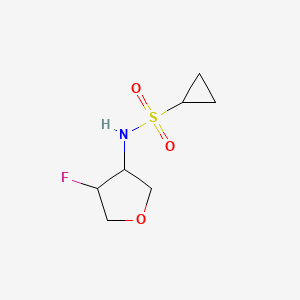

3-(2-ethoxyphenyl)-1H-imidazole-2-thione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 3-(2-ethoxyphenyl)-1H-imidazole-2-thione involves various methods, including cyclization reactions. One common approach is the reaction of an appropriate precursor (such as an imidazole derivative) with a thiol or isothiocyanate reagent. Detailed synthetic pathways and conditions can be found in the literature .

Molecular Structure Analysis

The molecular structure of 3-(2-ethoxyphenyl)-1H-imidazole-2-thione consists of a five-membered imidazole ring with a thione (sulfur) group at position 2. The ethoxyphenyl group is attached to position 3. X-ray crystallography studies have confirmed the arrangement of atoms in this compound .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Biological Activity

3-(2-ethoxyphenyl)-1H-imidazole-2-thione and its derivatives have been explored in various scientific research areas, particularly focusing on their synthesis and potential biological activities. Although direct studies on 3-(2-ethoxyphenyl)-1H-imidazole-2-thione are limited, related compounds provide insights into the applications of imidazole derivatives in medicinal chemistry.

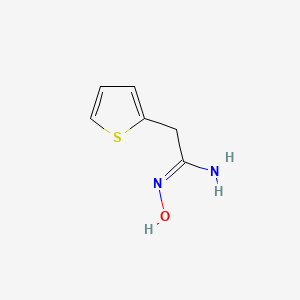

Inhibitors of Dopamine Beta-Hydroxylase : Imidazole derivatives, such as 1-(2-thienylalkyl)imidazole-2(3H)-thiones, have been investigated for their ability to inhibit dopamine beta-hydroxylase (DBH), demonstrating potential therapeutic applications for conditions related to dopamine regulation. The study highlighted the importance of thiophene as a potent inhibitor, providing insights into the structure-activity relationships and the potential for analogs like 3-(2-ethoxyphenyl)-1H-imidazole-2-thione to serve similar roles (J. Mccarthy et al., 1990).

Antiulcer Agents : Research on imidazo[1,2-a]pyridines substituted at the 3-position, aiming for antisecretory and cytoprotective antiulcer properties, suggests a broader application for imidazole derivatives in addressing gastrointestinal conditions. Though not directly focusing on 3-(2-ethoxyphenyl)-1H-imidazole-2-thione, this study underscores the potential of imidazole derivatives in drug development for ulcer treatment (J. Starrett et al., 1989).

Corrosion Inhibition : Imidazole derivatives have also been explored for their corrosion inhibition properties, with studies indicating that certain imidazole molecules can significantly enhance the corrosion resistance of metals. This application is critical in materials science, suggesting an area where 3-(2-ethoxyphenyl)-1H-imidazole-2-thione derivatives could be of interest (M. Prashanth et al., 2021).

Nonacidic Antiinflammatory Agents : Another research direction involves the synthesis of novel 3-alkyl-2-aryl-3H-naphth[1,2-d]imidazoles, evaluated as antiinflammatory agents. These findings indicate the potential for imidazole derivatives, including 3-(2-ethoxyphenyl)-1H-imidazole-2-thione, to serve as nonacidic antiinflammatory and analgesic agents, with one compound advancing to clinical trials (E. Toja et al., 1984).

Immunological Effects : The modulation of human T trypsinized lymphocytes by imidazo[2,1-b]thiazoles, including studies on their immunological effects, highlights another potential application area for imidazole derivatives. This research suggests that compounds structurally related to 3-(2-ethoxyphenyl)-1H-imidazole-2-thione could have implications in immunology and therapeutic interventions (S. Harraga et al., 1994).

Propiedades

IUPAC Name |

3-(2-ethoxyphenyl)-1H-imidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-2-14-10-6-4-3-5-9(10)13-8-7-12-11(13)15/h3-8H,2H2,1H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXARSGOSKRNIKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C=CNC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)phenyl]acetamide](/img/structure/B2738792.png)

![2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine](/img/structure/B2738797.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide](/img/structure/B2738799.png)

![3-Methyl-5-((4-((5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)methyl)-1,2,4-oxadiazole](/img/structure/B2738802.png)

![3-Cyclobutyl-6-[4-(6-methylpyrimidin-4-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2738805.png)